[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Description
Properties
IUPAC Name |
2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c14-5-8-19-13-11(9-17-19)12(15-10-16-13)18-6-3-1-2-4-7-18/h9-10H,1-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNNCTHOUPIHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Direct Alkylation with Alkylating Agent
- The pyrazolo[3,4-d]pyrimidin-4-amine (compound 2) is reacted with an appropriate alkylating agent (compound 3) containing the 2-(4-azepan-1-yl)ethyl moiety.
- This reaction is conducted in the presence of a strong base to promote N1 substitution.
- The reaction proceeds under mild to moderate conditions, yielding the N1-substituted pyrazolo[3,4-d]pyrimidine (compound 4).
Route B: Two-Step Halogenation and Amination
- First, the pyrazolo[3,4-d]pyrimidin-4-amine is reacted with a dihaloalkane (compound 5) to introduce a haloalkyl intermediate (compound 6).
- Subsequently, the haloalkyl intermediate undergoes nucleophilic substitution with azepane (compound 7) to afford the final product.
- This route allows for more flexibility in modifying the alkyl chain and the amine substituent.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N1-Alkylation | Pyrazolo[3,4-d]pyrimidin-4-amine + alkylating agent + strong base | Common bases: NaH, K2CO3; solvents: DMF, DMSO |
| 2 | Halogenation | Pyrazolo[3,4-d]pyrimidin-4-amine + dihaloalkane | Typically conducted under reflux in polar aprotic solvents |
| 3 | Nucleophilic Substitution | Haloalkyl intermediate + azepane (amine) | Performed under standard amination conditions, often with heating |
Representative Synthetic Scheme
The following scheme summarizes the preparation:
- Starting Material: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (2)
- Alkylation: Reaction with 2-bromoethylazepane or equivalent alkylating agent (3) in the presence of a strong base to give N1-substituted product (4).
- Alternative Route: Reaction of (2) with 1,2-dihaloalkane (5) to form haloalkyl intermediate (6), followed by substitution with azepane (7) to yield the target compound.
Research Findings and Optimization
- The synthetic routes are efficient, typically requiring two to three steps with moderate to good yields.
- The choice of base and solvent critically affects the alkylation step's yield and selectivity.
- Shortening the distance between the basic nitrogen and the pyrazolo[3,4-d]pyrimidine core improves biological activity, influencing the design of the alkylating agent.
- Reaction temperatures are generally controlled between room temperature and reflux conditions depending on reagents and solvents.
- Purification is commonly achieved by standard chromatographic techniques or recrystallization.
Data Table Summarizing Preparation Parameters
| Parameter | Route A (Direct Alkylation) | Route B (Halogenation + Amination) |
|---|---|---|
| Starting Material | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | Same |
| Key Reagents | Alkylating agent with 2-(4-azepan-1-yl)ethyl group | Dihaloalkane, azepane |
| Base | Strong base (NaH, K2CO3) | Not required in halogenation; amine acts as nucleophile |
| Solvent | Polar aprotic (DMF, DMSO) | Polar aprotic solvents (DMF, NMP) |
| Temperature | Room temp to reflux | Reflux for halogenation; moderate heating for substitution |
| Reaction Time | Several hours | Several hours per step |
| Yield | Moderate to good (50-85%) | Moderate to good (45-80%) |
| Purification | Chromatography, recrystallization | Chromatography, recrystallization |
Patent Insights
- A Turkish patent (TR2021008599T) describes methods for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives, including those substituted with amines like azepane.
- The patent emphasizes the use of various catalysts and bases to optimize reaction efficiency.
- Solvents such as ethyl acetate, methanol, N,N-dimethylformamide, tetrahydrofuran, and others are mentioned for different steps.
- The patent also highlights the importance of controlling reaction parameters to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound, such as amines and alcohols.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored due to their structural versatility. Below is a detailed comparison of [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine with structurally related analogs, focusing on substituent variations, synthetic routes, and biological implications.
Structural Variations and Substituent Effects
Key Observations :
- Ring Size : Azepane (7-membered) vs. piperidine (6-membered) affects conformational flexibility and target binding. Larger rings like azepane may improve selectivity for certain kinases .
- Aromatic Substituents : Phenyl, chlorophenyl, or naphthalene groups enhance hydrophobic interactions. Chlorine atoms increase lipophilicity and metabolic stability .
- Linker Groups : Ethylamine, methoxyethyl, or phenethyl chains modulate solubility and hydrogen-bonding capacity. Ethylamine is common in kinase inhibitors for ATP-binding pocket interactions .
Structure-Activity Relationships (SAR) :
Biological Activity
The compound [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Azepan ring : A seven-membered nitrogen-containing ring.
- Pyrazolo[3,4-d]pyrimidine core : This bicyclic structure is known for its biological activity, particularly in inhibiting various kinases.
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases. Kinases are pivotal in cellular signaling and regulation, making them crucial targets for therapeutic intervention in diseases such as cancer and autoimmune disorders.
Key Kinase Targets
Research indicates that compounds with similar structures can inhibit:
- Spleen Tyrosine Kinase (SYK) : Involved in immune responses.
- Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases.
Biological Activity Data
A summary of the biological activity of this compound is presented in the following table:
Case Studies and Research Findings
- Inhibition of SYK and LRRK2 : Studies have shown that compounds similar to this compound effectively inhibit SYK and LRRK2. This inhibition has been linked to reduced inflammation and neurodegeneration in preclinical models.
- Antiviral Properties : The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its antiviral properties against β-coronaviruses. Modifications to the core structure have been shown to enhance binding affinity and metabolic stability, leading to improved efficacy against viral targets like CSNK2 .
- Therapeutic Applications : The compound's unique structure allows for further modifications aimed at enhancing selectivity and potency against specific diseases. Ongoing research is focused on optimizing its pharmacological profile for potential therapeutic applications in oncology and virology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine?
- Methodology : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For the target compound:
Core formation : Construct the pyrazolo[3,4-d]pyrimidine scaffold via cyclization of substituted pyrazole precursors with cyanamide derivatives under reflux conditions in ethanol or acetonitrile .
Substituent introduction : React the core with azepane (a 7-membered cyclic amine) at the 4-position using nucleophilic substitution, often requiring a base like triethylamine in dichloromethane .
Ethylamine linkage : Attach the ethylamine group via alkylation or coupling reactions. For example, react the intermediate with 2-chloroethylamine in the presence of a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Key considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization from acetonitrile/ethanol .
Q. How is the compound characterized structurally?
- Analytical techniques :
- NMR spectroscopy : Use H and C NMR to confirm the azepane ring (δ 1.5–2.5 ppm for cyclic CH groups) and ethylamine chain (δ 2.8–3.5 ppm for NH) .
- IR spectroscopy : Identify NH stretching (~3300 cm) and aromatic C=N/C=C vibrations (~1600 cm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What are the primary biological targets of this compound?
- Hypotheses based on analogs : Pyrazolo[3,4-d]pyrimidines often target kinases (e.g., CDKs, Aurora kinases) or enzymes like COX-2.
- Screening methods :
- In vitro kinase assays : Measure IC values using ATP-competitive binding assays with purified kinases .
- Enzyme inhibition studies : Test COX-1/COX-2 activity via fluorometric or colorimetric kits .
Q. What storage conditions are optimal for maintaining stability?
- Store at –20°C in amber vials under inert gas (N or Ar) to prevent oxidation or hydrolysis. Use desiccants to avoid moisture .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:
- Solvent selection : Acetonitrile improves cyclization efficiency compared to DCM .
- Reaction time : Extended reflux (8–12 hours) may enhance azepane incorporation .
- Scale-up challenges : Address exothermic reactions using controlled addition techniques and efficient cooling systems .
Q. How do structural modifications influence target selectivity?
- SAR strategies :
- Azepane vs. smaller rings : The 7-membered azepane may enhance binding to kinases with larger hydrophobic pockets compared to piperidine or cyclohexyl analogs .
- Ethylamine chain : Adjust length (e.g., propylamine) to modulate solubility and membrane permeability .
- Experimental validation : Compare IC values against kinase panels using ATP-concentration-dependent assays .
Q. How should conflicting data on biological activity be resolved?
- Case example : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms).
- Resolution steps :
Reproducibility checks : Replicate assays in parallel with positive controls (e.g., staurosporine for kinases).
Orthogonal assays : Validate using SPR (surface plasmon resonance) for direct binding affinity measurements .
Purity analysis : Verify compound integrity via HPLC-MS to rule out degradation products .
Q. What advanced techniques elucidate binding modes with targets?
- Molecular docking : Use software (AutoDock, Schrödinger) to model interactions between the azepane group and kinase hydrophobic pockets .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding conformations .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
